molecular formula C20H15BrO3 B2541892 (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 294635-96-4

(E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2541892
CAS No.: 294635-96-4
M. Wt: 383.241
InChI Key: PREQHFHIXCWRLR-ZRDIBKRKSA-N
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Description

(E)-3-(5-(4-Bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a furan ring substituted with a 4-bromophenyl group and a 4-methoxyphenyl ketone moiety. Chalcones, α,β-unsaturated ketones, are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and nonlinear optical properties . This compound was synthesized via Claisen-Schmidt condensation, yielding a yellow crystalline solid with a melting point of 185–187°C . Key spectroscopic features include IR peaks at 1646 cm⁻¹ (C=O stretch) and 1029 cm⁻¹ (C-Br stretch), confirming its structural identity . Its molecular formula is C₂₀H₁₅BrO₃, with a molecular weight of 383.24 g/mol.

Properties

IUPAC Name

(E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrO3/c1-23-17-8-4-14(5-9-17)19(22)12-10-18-11-13-20(24-18)15-2-6-16(21)7-3-15/h2-13H,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREQHFHIXCWRLR-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of chalcones, including (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, exhibit a range of biological activities:

1. Anticancer Activity
Chalcone derivatives have been extensively studied for their anticancer properties. The compound has shown potential in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. Studies have demonstrated that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

2. Antimicrobial Properties
The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

3. Anti-inflammatory Effects
Research has indicated that (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a candidate for further investigation in the treatment of inflammatory diseases .

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science:

1. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of chalcone derivatives make them suitable candidates for use in OLED technology. Their ability to emit light upon electrical stimulation can be harnessed for developing more efficient display technologies .

2. Photovoltaic Cells
Research suggests that compounds like (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one may enhance the efficiency of solar cells due to their favorable light absorption characteristics .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Research
A study published in Molecular Cancer Therapeutics demonstrated that (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one significantly inhibited the growth of breast cancer cells in vitro and in vivo models. The mechanism involved downregulation of the PI3K/Akt signaling pathway, which is crucial for cell survival .

Case Study 2: Antimicrobial Efficacy
In an investigation reported in Journal of Antimicrobial Chemotherapy, the compound was tested against a panel of bacterial strains, including drug-resistant strains. Results indicated a minimum inhibitory concentration (MIC) that was lower than many standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Mechanism of Action

The mechanism of action of (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones exert their effects by interacting with various molecular targets, such as enzymes or receptors, and modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanism for this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s bioactivity and physicochemical properties are influenced by its bromophenyl and methoxyphenyl substituents. Comparisons with structurally related chalcones are summarized below:

Compound Name Substituents Melting Point (°C) Key Functional Groups (IR, cm⁻¹) Biological Activity Reference
Target Compound 5-(4-Bromophenyl)furan, 4-methoxyphenyl 185–187 1646 (C=O), 1029 (C-Br) Antimicrobial
(E)-3-(4-Bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one 4-Bromophenyl, pyridinyl 103–105 1689 (C=O), 1558 (C=C) Antifungal (Candida krusei)
(E)-3-(5-(4-Methoxyphenyl)furan-2-yl)-1-(4-methylphenyl)prop-2-en-1-one 4-Methoxyphenyl furan, 4-methylphenyl N/A N/A N/A
(E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one p-Tolyl, 4-methoxyphenyl N/A N/A Quantum chemical descriptor: HOMO = -8.723 eV
(E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one Hydroxyphenyl, polyhydroxyphenyl N/A N/A Quantum chemical descriptor: HOMO = -8.171 eV

Key Observations:

  • Electron-Withdrawing vs. This may enhance stability and influence reactivity in biological systems.
  • Crystal Packing: Chalcones with methoxy groups (e.g., 4-methoxyphenyl) exhibit distinct supramolecular arrangements via C–H···O hydrogen bonds and π-stacking, as shown in Hirshfeld surface analyses . The bromine atom in the target compound may facilitate additional halogen bonding, altering crystal packing efficiency .

Theoretical and Computational Insights

  • Quantum Chemical Descriptors: The target compound’s HOMO-LUMO gap is expected to differ from analogues like (E)-1-(4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one (HOMO = -8.723 eV) due to bromine’s electron-withdrawing nature, which could reduce electron density and affect charge-transfer interactions .
  • Docking Studies: Chalcones with furan moieties, such as (E)-3-(furan-2-yl)-1-(4-((5-(quinolin-8-yloxy)pentyl)oxy)phenyl)prop-2-en-1-one, showed high docking scores (7.4 kcal/mol) against microbial targets, underscoring furan’s role in binding affinity .

Biological Activity

(E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, a compound belonging to the class of chalcones, has garnered attention due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to explore the biological activity of this specific compound, supported by research findings, case studies, and data tables.

Biological Activity Overview

Research indicates that (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibits various biological activities. The following sections detail its effects against different biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of chalcones, including this compound. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Case Study:
A study performed on human cancer cell lines demonstrated that this compound significantly inhibited cell growth with an IC50 value of approximately 15 μM. The compound was found to induce apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Antimicrobial Activity

Chalcones have been recognized for their antimicrobial properties. This particular compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Activity

Inflammation is a critical factor in various chronic diseases. Studies suggest that this chalcone derivative may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Research Findings:
In vitro assays demonstrated that the compound reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its utility in managing inflammatory conditions .

The biological activities of (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one are attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.
  • Cytokine Modulation : It downregulates key inflammatory mediators, thereby reducing inflammation.
  • Bacterial Membrane Disruption : The compound may disrupt bacterial cell membranes, contributing to its antimicrobial effects.

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